2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine
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Overview
Description
2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine is a chemical compound with the molecular formula C6H11N3S It is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Imidazole derivatives are known to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, which allows them to form two equivalent tautomeric forms . This characteristic might influence their interaction with biological targets.
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures, suggesting that it may interact with various biochemical pathways .
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with an appropriate alkylating agent. One common method includes the use of 2-chloroethylamine hydrochloride as the alkylating agent. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in a suitable solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted imidazole and ethanamine derivatives.
Scientific Research Applications
2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-1H-imidazol-2-yl)ethanamine
- 1-(2-methyl-1,3-thiazol-4-yl)ethanamine
- 2-(4-methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine is unique due to the presence of both an imidazole ring and a thioether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The thioether linkage enhances its stability and reactivity compared to similar compounds lacking this feature .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-9-4-3-8-6(9)10-5-2-7/h3-4H,2,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQTALDNNAJHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407109 |
Source
|
Record name | 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142313-55-1 |
Source
|
Record name | 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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